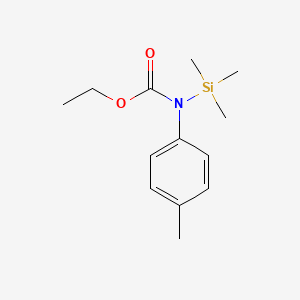
Ethyl (4-methylphenyl)(trimethylsilyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl p-tolyl(trimethylsilyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of an ethyl group, a p-tolyl group, and a trimethylsilyl group attached to the carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl p-tolyl(trimethylsilyl)carbamate typically involves the reaction of p-tolyl isocyanate with ethyl trimethylsilylcarbamate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of ethyl p-tolyl(trimethylsilyl)carbamate can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of flow chemistry allows for the efficient production of large quantities of the compound with minimal waste and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl p-tolyl(trimethylsilyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates.
Applications De Recherche Scientifique
Ethyl p-tolyl(trimethylsilyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl p-tolyl(trimethylsilyl)carbamate involves the interaction of the carbamate moiety with specific molecular targets. The compound can act as an inhibitor of enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The trimethylsilyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of the target molecule.
Comparaison Avec Des Composés Similaires
Ethyl p-tolyl(trimethylsilyl)carbamate can be compared with other carbamate compounds such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group instead of a p-tolyl group.
Ethyl carbamate: Lacks the trimethylsilyl group, making it less stable and less hydrophobic.
The presence of the trimethylsilyl group in ethyl p-tolyl(trimethylsilyl)carbamate makes it unique by providing enhanced stability and hydrophobicity, which can be advantageous in certain applications.
Propriétés
Numéro CAS |
64277-81-2 |
|---|---|
Formule moléculaire |
C13H21NO2Si |
Poids moléculaire |
251.40 g/mol |
Nom IUPAC |
ethyl N-(4-methylphenyl)-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C13H21NO2Si/c1-6-16-13(15)14(17(3,4)5)12-9-7-11(2)8-10-12/h7-10H,6H2,1-5H3 |
Clé InChI |
AOJGERWIBSMKDS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C1=CC=C(C=C1)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




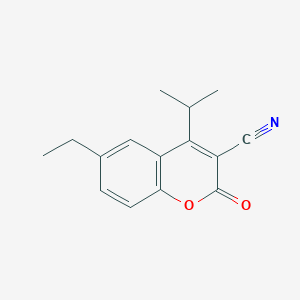

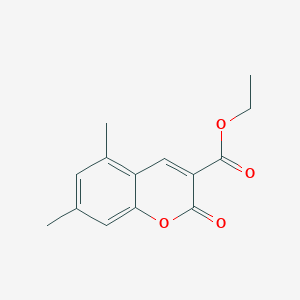
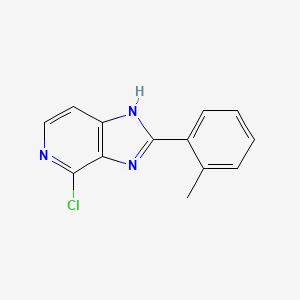
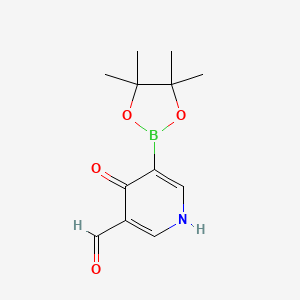
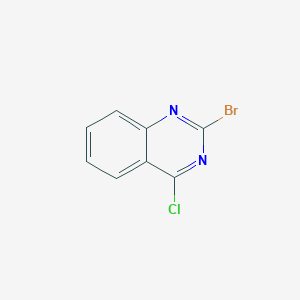
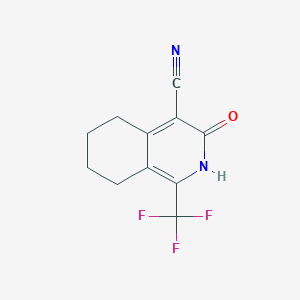
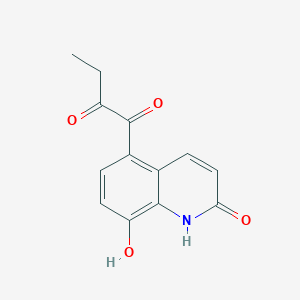
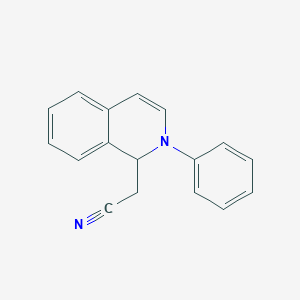
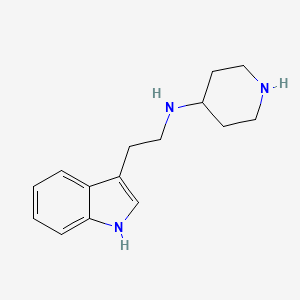
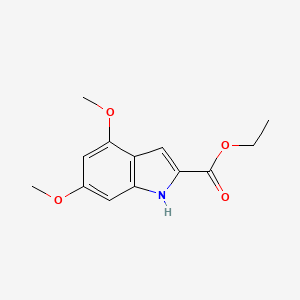
![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)
